![molecular formula C19H14FNO B10812618 3-(2-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B10812618.png)
3-(2-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family. This compound features a fluorophenyl group attached to a dihydrobenzoquinolinone core, which imparts unique chemical and biological properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one typically involves the condensation of 2-fluorobenzaldehyde with an appropriate amine, followed by cyclization and reduction steps. One common method includes the use of a Friedländer reaction, where 2-fluorobenzaldehyde reacts with an amino ketone under acidic conditions to form the quinoline core. Subsequent reduction of the intermediate product yields the desired dihydrobenzoquinolinone.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can exhibit different biological activities.
Scientific Research Applications
3-(2-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure, known for its antimalarial properties.
2-fluoroquinoline: A fluorinated derivative with enhanced biological activity.
3,4-dihydroquinoline: A reduced form of quinoline with different chemical reactivity.
Uniqueness
3-(2-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature can lead to improved pharmacokinetic properties and increased potency in biological assays.
Properties
IUPAC Name |
3-(2-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-15-8-4-3-7-14(15)17-11-18(22)19-13-6-2-1-5-12(13)9-10-16(19)21-17/h1-10,17,21H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATJKJLTYBGMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10812535.png)
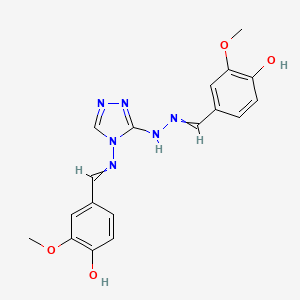
![5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10812549.png)
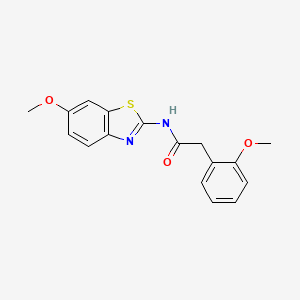
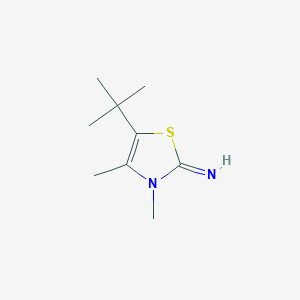
![2-[(3-Hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B10812564.png)

![Methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B10812576.png)
![4-(chloromethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B10812583.png)
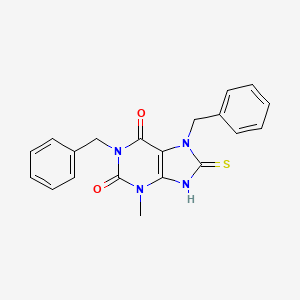
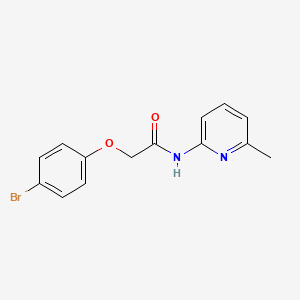
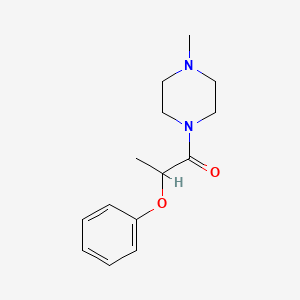
![5-(2-Chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B10812615.png)
![4-[Hydroxy-(4-methylphenyl)methylidene]-1-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B10812626.png)
